molecular formula C18H18N4O B13362176 N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13362176
M. Wt: 306.4 g/mol
InChI Key: UMFAVKQOGICKCM-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-N’-(4-methylphenyl)-p-phenylenediamine
  • N-(2,6-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

Uniqueness

Compared to similar compounds, N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H18N4O/c1-12-7-9-15(10-8-12)22-11-19-17(21-22)18(23)20-16-13(2)5-4-6-14(16)3/h4-11H,1-3H3,(H,20,23)

InChI Key

UMFAVKQOGICKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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